8-methoxy-3-methyl-1H-isochromen-1-one
Overview
Description
8-Methoxy-3-methyl-1H-isochromen-1-one is a chemical compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and are often found in natural products derived from fungi and plants
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Methoxy-3-methyl-1H-isochromen-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by reacting 3-methylphthalic anhydride with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using fungi such as Aspergillus fumigatus. The fermentation products are then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3-methyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and halogenated isochromenes .
Scientific Research Applications
8-Methoxy-3-methyl-1H-isochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 8-methoxy-3-methyl-1H-isochromen-1-one involves its interaction with various molecular targets. It can inhibit bacterial growth by interfering with cell wall synthesis. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxy-3-methyl-1H-isochromen-1-one
- 6,8-Dimethoxy-3-methyl-1H-isochromen-1-one
- 3-Hydroxy-1-(8-methoxy-3-methyl-1H-isochromen-7-yl)propan-1-one
Uniqueness
8-Methoxy-3-methyl-1H-isochromen-1-one is unique due to its specific methoxy and methyl substitutions, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
8-methoxy-3-methylisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-6-8-4-3-5-9(13-2)10(8)11(12)14-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUUBMHYXQNJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484901 | |
Record name | 8-methoxy-3-methyl-1H-isochromen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830-54-6 | |
Record name | 8-methoxy-3-methyl-1H-isochromen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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